![molecular formula C23H23ClN2O4S B7717202 4-chloro-N-{2-ethoxy-5-[(2-ethylphenyl)sulfamoyl]phenyl}benzamide](/img/structure/B7717202.png)
4-chloro-N-{2-ethoxy-5-[(2-ethylphenyl)sulfamoyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-{2-ethoxy-5-[(2-ethylphenyl)sulfamoyl]phenyl}benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group, an ethoxy group, and a sulfamoyl group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{2-ethoxy-5-[(2-ethylphenyl)sulfamoyl]phenyl}benzamide typically involves the following steps:
Formation of the Sulfamoyl Intermediate: The starting material, 2-ethylphenylamine, is reacted with chlorosulfonic acid to form the corresponding sulfamoyl chloride.
Coupling Reaction: The sulfamoyl chloride is then reacted with 2-ethoxy-5-aminophenol under basic conditions to form the sulfamoyl intermediate.
Final Coupling: The intermediate is then coupled with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{2-ethoxy-5-[(2-ethylphenyl)sulfamoyl]phenyl}benzamide undergoes various types of chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include ammonia (NH3), primary amines (R-NH2), and thiols (R-SH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-chloro-N-{2-ethoxy-5-[(2-ethylphenyl)sulfamoyl]phenyl}benzamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein binding.
Medicine: As a potential therapeutic agent for the treatment of certain diseases.
Industry: In the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-N-{2-ethoxy-5-[(2-ethylphenyl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-ethoxyphenyl)benzamide
- 4-chloro-N-(2-ethylphenyl)benzamide
- 4-chloro-N-(2-methoxyphenyl)benzamide
Uniqueness
4-chloro-N-{2-ethoxy-5-[(2-ethylphenyl)sulfamoyl]phenyl}benzamide is unique due to the presence of both the ethoxy and sulfamoyl groups, which confer specific chemical properties and biological activities. These groups enhance its solubility, reactivity, and binding affinity to molecular targets, making it a valuable compound in scientific research.
Properties
IUPAC Name |
4-chloro-N-[2-ethoxy-5-[(2-ethylphenyl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S/c1-3-16-7-5-6-8-20(16)26-31(28,29)19-13-14-22(30-4-2)21(15-19)25-23(27)17-9-11-18(24)12-10-17/h5-15,26H,3-4H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUGLEVIQWIASR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OCC)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
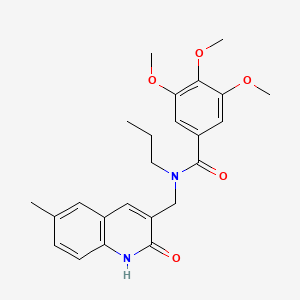
![1-benzyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7717132.png)
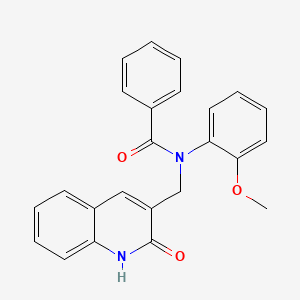

![N-[(4-methylphenyl)methyl]-2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B7717156.png)
![N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide](/img/structure/B7717164.png)
![ethyl 4-({N-benzyl-N-[(2,5-dichlorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B7717165.png)
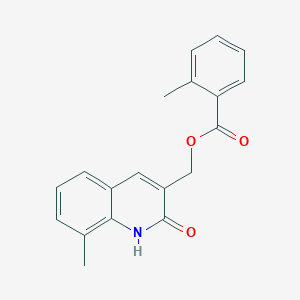

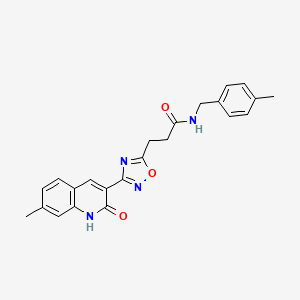
![3-[6-(4-Chlorophenyl)-2-methoxypyridin-3-yl]-5-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B7717193.png)
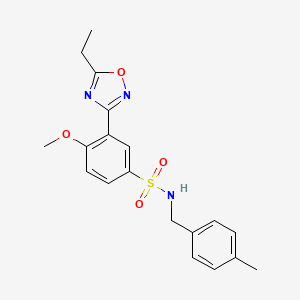
![N-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide](/img/structure/B7717208.png)
![N-{2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-2-oxoethyl}-N-(furan-2-ylmethyl)benzenesulfonamide (non-preferred name)](/img/structure/B7717215.png)
